molecular formula C9H5BrO6 B3046844 5-Bromobenzene-1,2,4-tricarboxylic acid CAS No. 13124-84-0

5-Bromobenzene-1,2,4-tricarboxylic acid

Cat. No.: B3046844
CAS No.: 13124-84-0
M. Wt: 289.04 g/mol
InChI Key: OXNVDGZIMMCMTP-UHFFFAOYSA-N
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Description

5-Bromobenzene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C9H5BrO6. It is a derivative of benzene, where three carboxylic acid groups and one bromine atom are attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromobenzene-1,2,4-tricarboxylic acid can be synthesized from 5-bromo-1,2,4-trimethylbenzene. The synthesis involves the oxidation of the methyl groups to carboxylic acid groups using potassium permanganate and sodium hydroxide in water under reflux conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromobenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Benzenes: Depending on the substituents introduced, various substituted benzene derivatives can be obtained.

    Alcohols and Aldehydes: Reduction of carboxylic acids yields alcohols or aldehydes.

Scientific Research Applications

5-Bromobenzene-1,2,4-tricarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromobenzene-1,2,4-tricarboxylic acid largely depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophiles, facilitating the formation of substituted products . The carboxylic acid groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Uniqueness: 5-Bromobenzene-1,2,4-tricarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chlorine and iodine analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with other molecules.

Properties

IUPAC Name

5-bromobenzene-1,2,4-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNVDGZIMMCMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Br)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363950
Record name 5-bromobenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13124-84-0
Record name 5-bromobenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromobenzene-1,2,4-tricarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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